(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound that contains both amino and hydroxyl functional groups. The presence of fluorine atoms in its structure makes it particularly interesting for various applications in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine, such as increased metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The amino group can be introduced via reductive amination of the corresponding ketone precursor .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale radical trifluoromethylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing agents: Lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the primary amine
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the lipophilicity and metabolic stability of the compound . The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with the target molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated amino alcohols and trifluoromethyl-containing compounds, such as:
- (2R)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
- (2R)-2-amino-2-[3-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Uniqueness
The uniqueness of (2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol lies in the specific positioning of the fluorine atoms and the trifluoromethyl group, which can significantly influence its chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
(2R)-2-amino-2-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEKUBJIKOECBB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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